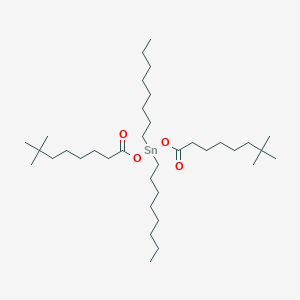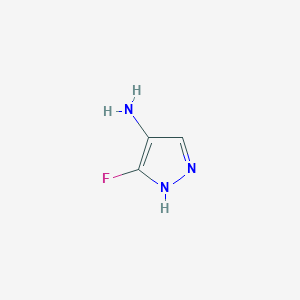
5,8-Dibromo-2-naphthoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of two bromine atoms at the 5th and 8th positions of the naphthalene ring and a carboxylic acid group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2-naphthoic acid typically involves the bromination of 2-naphthoic acid. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the bromination of 2-naphthoic acid followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The scalability of the process and the cost of reagents are important considerations in industrial production.
化学反応の分析
Types of Reactions
5,8-Dibromo-2-naphthoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthoic acids, while reduction can produce naphthalenes with different functional groups.
科学的研究の応用
5,8-Dibromo-2-naphthoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,8-Dibromo-2-naphthoic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
Similar Compounds
2-Naphthoic Acid: Lacks the bromine atoms and has different reactivity and applications.
5,8-Dichloro-2-naphthoic Acid: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
1,4-Naphthoquinone: A related compound with a quinone structure, used in different applications.
Uniqueness
5,8-Dibromo-2-naphthoic acid is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
特性
分子式 |
C11H6Br2O2 |
|---|---|
分子量 |
329.97 g/mol |
IUPAC名 |
5,8-dibromonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O2/c12-9-3-4-10(13)8-5-6(11(14)15)1-2-7(8)9/h1-5H,(H,14,15) |
InChIキー |
FPHPAVIHQVCXQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2C=C1C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


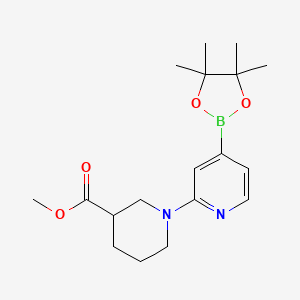

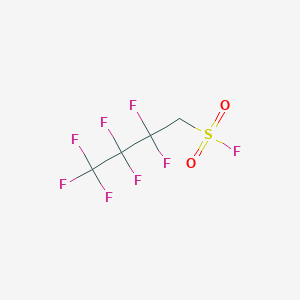
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
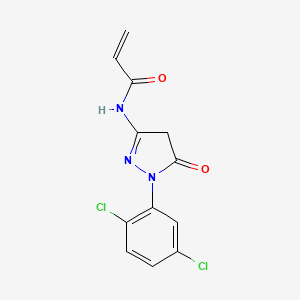


![disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B13407807.png)
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)
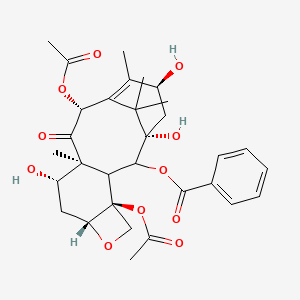
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
